N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide
Description
N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C14H20N2O4S It is a sulfonamide derivative, characterized by the presence of a nitro group attached to the benzene ring and a sulfonamide group bonded to a cyclohexyl and ethyl group
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-15(12-7-4-3-5-8-12)21(19,20)14-10-6-9-13(11-14)16(17)18/h6,9-12H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQTOFDPHAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: N-cyclohexyl-N-ethyl-3-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, products such as N-cyclohexyl-N-ethyl-3-(substituted)benzenesulfonamide.
Oxidation: this compound N-oxide.
Scientific Research Applications
N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins or receptors. The nitro group and sulfonamide moiety play crucial roles in its activity, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-3-nitrobenzenesulfonamide
- N-cyclohexyl-N-ethyl-4-nitrobenzenesulfonamide
- N-cyclohexyl-N-ethyl-2-nitrobenzenesulfonamide
Uniqueness
N-cyclohexyl-N-ethyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of the cyclohexyl and ethyl groups attached to the sulfonamide nitrogen also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
